2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6OS/c16-10-7-9(14(17)25-10)15(24)18-8-13-20-19-11-3-4-12(21-23(11)13)22-5-1-2-6-22/h3-4,7H,1-2,5-6,8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPHPOHJFIKELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C(SC(=C4)Cl)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the triazolo[4,3-b]pyridazine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and nitrile compounds under acidic or basic conditions.
Introduction of the pyrrolidinyl group: This step involves nucleophilic substitution reactions where the pyrrolidine ring is introduced onto the triazolo[4,3-b]pyridazine core.
Attachment of the thiophene-3-carboxamide moiety: This can be done through amide bond formation reactions using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2,5-dichlorothiophene moiety is primed for SNAr reactions due to electron-withdrawing chlorine atoms activating the ring. Substitution typically occurs at positions ortho or para to the electron-withdrawing groups, depending on directing effects.
Mechanistic studies suggest that the electron-deficient thiophene ring facilitates nucleophilic attack, with chlorine acting as a leaving group .
Hydrolysis of the Carboxamide Group
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic (HCl, H₂O, Δ) | 6M HCl, reflux, 6h | 2,5-Dichlorothiophene-3-carboxylic acid | |
| Basic (NaOH, H₂O/EtOH) | 2M NaOH, 70°C, 4h | Sodium salt of the carboxylic acid |
The reaction proceeds via nucleophilic attack of water at the carbonyl carbon, followed by cleavage of the C–N bond.
Cross-Coupling Reactions
The chlorine atoms enable palladium-catalyzed cross-coupling reactions, expanding functionalization opportunities.
These reactions are critical for introducing aryl or amine groups, enhancing pharmacological potential .
Functionalization of the Triazolo[4,3-b]pyridazine Moiety
The triazole ring participates in cycloaddition and alkylation reactions, while the pyridazine nitrogen can undergo electrophilic substitution.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I), azide | Triazole-linked conjugates | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated triazole derivative |
The triazole’s electron-rich nature drives reactivity toward dipolarophiles or electrophiles .
Reactivity of the Pyrrolidine Substituent
The pyrrolidine group undergoes typical secondary amine reactions, such as quaternization or oxidation.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Quaternization | CH₃I, THF, 25°C | N-Methylpyrrolidinium iodide | |
| Oxidation | mCPBA, CH₂Cl₂ | Pyrrolidine N-oxide |
These modifications alter solubility and electronic properties, impacting bioavailability .
Scientific Research Applications
Medicinal Chemistry
This compound is under investigation for its therapeutic potential due to its ability to interact with various biological targets. Notable applications include:
- Antiviral Activity : Compounds with similar structures have demonstrated efficacy against viral infections by inhibiting viral replication pathways.
- Anti-inflammatory Properties : Research indicates that derivatives may reduce inflammation through modulation of inflammatory mediators.
- Anticancer Effects : The compound's ability to induce apoptosis in cancer cells is being explored in preclinical studies.
- Antimicrobial Activity : It has shown promise against a range of bacterial and fungal pathogens.
Materials Science
The unique structural characteristics of 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide make it suitable for developing advanced materials. Potential applications include:
- Electronic Materials : The compound may serve as a building block for organic semiconductors or conductive polymers.
- Optical Devices : Its properties can be harnessed in the fabrication of light-emitting diodes (LEDs) or photovoltaic cells.
Organic Synthesis
This compound is valuable in synthetic chemistry as a versatile building block. It allows chemists to explore new synthetic methodologies and create more complex molecules. Key aspects include:
- Multi-step Synthesis : The synthesis often involves multiple reactions starting from commercially available precursors.
- Functionalization : The presence of chloro groups enables nucleophilic substitutions, facilitating the introduction of various functional groups.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of similar thiophene derivatives. Researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
Research conducted by the National Institutes of Health investigated the antimicrobial activity of compounds related to 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide. The study found that these compounds effectively inhibited the growth of multidrug-resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with structurally related molecules from the literature:
Key Observations:
Structural Complexity: The target compound’s triazolo-pyridazine core distinguishes it from thiazolo-pyrimidine (11a) and tetrahydroimidazo-pyridine (1l) derivatives. Pyrrolidine and dichlorothiophene substituents suggest enhanced lipophilicity compared to the nitrophenyl and cyano groups in 1l .
Bioactivity Gaps : While compound 11a demonstrated in vitro anticancer activity, the target compound’s biological profile remains uncharacterized in the provided evidence. This highlights a critical research gap.
Synthetic Challenges : The target compound’s multi-step synthesis (implied by its structure) likely results in lower yields compared to simpler derivatives like 11a (68%) or 1l (51%) .
Research Findings and Hypotheses
A. Role of Halogenation
The dichlorothiophene group in the target compound may improve metabolic stability compared to non-halogenated analogs (e.g., 11a’s methylfuryl group). Chlorine atoms are known to reduce oxidative degradation in vivo .
B. Pyrrolidine vs. Other Nitrogen Heterocycles
Pyrrolidine’s conformational flexibility may enhance binding to flexible enzyme pockets, whereas rigid substituents (e.g., 1l’s nitrophenyl group) favor flat binding sites .
C. Triazolo-Pyridazine vs. Thiazolo-Pyrimidine
Biological Activity
2,5-Dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide (CAS Number: 2034370-80-2) is a complex organic compound characterized by multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 397.3 g/mol. The structure includes several key functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Chloro Groups | Two chlorine atoms at positions 2 and 5 enhance lipophilicity and biological interactions. |
| Pyrrolidinyl Group | Contributes to receptor binding affinity and biological activity. |
| Triazolo and Pyridazinyl Moieties | These heterocycles are known for their roles in pharmacological activity. |
| Thiophene Ring | Often associated with antimicrobial properties. |
Biological Activity Overview
Research indicates that 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of triazole compounds often possess significant anticancer properties. The mechanism of action may involve the inhibition of key enzymes or pathways related to cell proliferation and survival. For example:
- Cell Line Studies : In vitro studies have demonstrated potent antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been noted as a critical factor in its anticancer efficacy .
Antimicrobial Properties
The thiophene component is associated with antimicrobial activity:
- Inhibition Assays : Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds with similar structural features often exhibit anti-inflammatory properties:
- Mechanistic Studies : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide.
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active derivatives showed IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the pyrrolidine ring significantly influenced biological activity. Substituents that enhance electron density on the aromatic system were correlated with increased potency against cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide, and how can purity be optimized?
Answer:
- Key Steps :
- Step 1 : Synthesize the triazolopyridazine core via cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 2 : Introduce the pyrrolidine substituent via nucleophilic substitution at the 6-position of the pyridazine ring using pyrrolidine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .
- Step 3 : Couple the thiophene-3-carboxamide moiety using a carbodiimide-mediated amidation reaction (e.g., EDCl/HOBt) under inert atmosphere .
- Purity Optimization :
Q. How should researchers validate the structural identity of this compound?
Answer:
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the triazole and pyridazine moieties as potential binding motifs .
- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using LigandScout) to identify critical hydrogen bond acceptors/donors .
- Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthetic yields between batch processes?
Answer:
- Root-Cause Analysis :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, K₂CO₃ in DMF () may outperform weaker bases in low-yield conditions .
- Intermediate Stability : Monitor intermediates via TLC/HPLC to detect degradation (e.g., hydrolysis of the carboxamide group in acidic conditions) .
- Mitigation : Optimize inert atmosphere (N₂/Ar) during amidation to prevent oxidation .
Q. What methodologies are recommended for assessing metabolic stability in vitro?
Answer:
- Liver Microsome Assay :
- CYP450 Inhibition Screening :
Q. How can researchers address discrepancies in bioactivity data across cell lines?
Answer:
- Experimental Design :
- Data Normalization :
Q. What strategies improve crystallinity for X-ray diffraction studies?
Answer:
Q. How can environmental fate studies be designed for this compound?
Answer:
Q. What are best practices for validating analytical methods in stability studies?
Answer:
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Answer:
- Analog Synthesis :
- Biological Testing :
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
